molecular formula C8H8ClNO4 B1625587 1-Chloro-4,5-dimethoxy-2-nitrobenzene CAS No. 3899-65-8

1-Chloro-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B1625587
CAS No.: 3899-65-8
M. Wt: 217.6 g/mol
InChI Key: CPADFRBFGBIDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4. It is a derivative of benzene, characterized by the presence of chlorine, methoxy, and nitro functional groups. This compound appears as a pale yellow solid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-dimethoxy-2-nitrobenzene can be synthesized through the nitration of 1-chloro-4,5-dimethoxybenzene. The nitration process typically involves the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microreactors. This method allows for precise control over reaction conditions, such as temperature and reactant concentrations, leading to high yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-4,5-dimethoxy-2-nitrobenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1-chloro-4,5-dimethoxy-2-nitrobenzene exerts its effects involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, while the methoxy groups, being electron-donating, activate the ring. This interplay of electron-donating and electron-withdrawing effects influences the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-4,5-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPADFRBFGBIDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488592
Record name 1-Chloro-4,5-dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3899-65-8
Record name 1-Chloro-4,5-dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a triple-necked flask of one liter, provided with a magnetic stirring system, with a thermometer and a dropping funnel, were introduced successively 143.9 g (0.83 mole) of 3,4-dimethoxy chlorobenzene, then drop by drop 166 cm3 of nitric acid (d=1.38), without the temperature exceeding 25° C. When the addition was ended, the reaction mixture was allowed to stand 1.5 h and then filtered.
Quantity
143.9 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4,5-dimethoxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4,5-dimethoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.